molecular formula C16H14N2O B1205596 7-Methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one CAS No. 5571-63-1

7-Methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

Cat. No. B1205596
CAS RN: 5571-63-1
M. Wt: 250.29 g/mol
InChI Key: ZZLQGKUTUGIQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is a benzodiazepine.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Technology Development : Research on benzodiazepine derivatives like 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepines-2-one has led to the development of new synthesis methods for industrial-scale production. This has significance for mass consumption and pharmaceutical manufacturing (Lyukshenko et al., 2019).

  • Crystal Structures and Conformational Changes : Studies have revealed different molecular forms and assembly modes in crystals of benzodiazepine derivatives, highlighting the impact of alterations in molecular structure on the compound's conformation and potential applications in crystallography (Kravtsov et al., 2012).

Pharmacological Potential

  • Benzodiazepine Receptor Affinity : Some benzodiazepine derivatives show an affinity toward central nervous system and peripheral benzodiazepine receptors, making them potential candidates for further pharmacological research (Pavlovsky et al., 2007).

  • Anticonvulsant Properties : The anticonvulsant activities of certain benzodiazepine derivatives have been studied, revealing potential applications in the treatment of epilepsy or other seizure disorders (Pavlovsky et al., 2012).

  • Involvement in Rheumatoid Arthritis : Research indicates that certain peripheral benzodiazepine receptor ligands, including derivatives of 1,4-benzodiazepin-2-one, can significantly impact the progression and severity of rheumatoid arthritis, suggesting therapeutic potential in inflammatory diseases (Bribes et al., 2002).

Molecular Properties and Reactions

  • Molecular Properties Analysis : Theoretical studies on benzodiazepine derivatives have been conducted to understand their molecular properties, which is essential for exploring their reactivity and mechanisms in biological systems (Abirou et al., 2007).

  • Solubility Studies : The solubility of various benzodiazepine derivatives in different solvents has been investigated, providing valuable data for pharmaceutical formulation and drug delivery (Jouyban et al., 2010).

properties

CAS RN

5571-63-1

Product Name

7-Methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

7-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)

InChI Key

ZZLQGKUTUGIQNL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3

solubility

37.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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